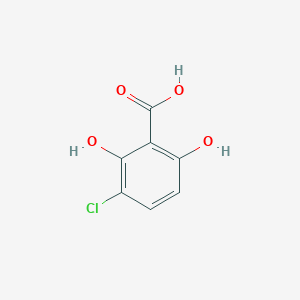

3-Chloro-2,6-dihydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGFVWJTKIEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394690 | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26754-77-8 | |

| Record name | 3-Chloro-2,6-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26754-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Chloro 2,6 Dihydroxybenzoic Acid and Its Analogues

Chemical Synthesis Pathways and Mechanistic Investigations

The chemical synthesis of 3-chloro-2,6-dihydroxybenzoic acid involves several strategic approaches, from direct halogenation to multi-step routes and adaptations of classic reactions.

Directed Halogenation Strategies for Regioselective Introduction of a Chlorine Atom

The regioselective introduction of a chlorine atom onto a dihydroxybenzoic acid backbone is a key challenge. Directed halogenation strategies aim to control the position of chlorination, which is crucial for the compound's final properties and biological activity. One approach involves the use of a directing group to guide the halogenating agent to the desired position on the aromatic ring. For instance, alkoxy radicals can be generated to facilitate remote C-H functionalization through a 1,5-hydrogen atom transfer, a process that can be adapted for halogenation. nih.gov Another strategy involves the decarboxylative halogenation of aromatic acids, where a carboxylic acid group is replaced by a halogen. acs.org This can be a complex process, with the potential for side reactions like further electrophilic halogenation of the aromatic ring. acs.org

Multi-step Organic Synthesis Routes from Readily Available Precursors, including 2,6-Dihydroxybenzoic Acid

The synthesis of this compound and its analogues often begins with readily available precursors. A common starting material is 2,6-dihydroxybenzoic acid, which can be synthesized from resorcinol (B1680541). mdpi.comguidechem.com One patented method for producing 2,6-dihydroxybenzoic acid involves heating an aqueous solution containing a mixture of 2,6-dihydroxybenzoic acid and its isomer, 2,4-dihydroxybenzoic acid, at a pH of 4 or more to selectively decompose the 2,4-isomer. google.com

A synthetic route for 2,6-dihydroxybenzoic acid starts with 2,6-dichlorobenzaldehyde. guidechem.comgoogle.com This is chlorinated to form 2,6-dichlorobenzoyl chloride, which then undergoes hydrolysis, alkaline hydrolysis, and acidification to yield the final product with a reported yield exceeding 76%. guidechem.com

For the synthesis of a related compound, 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde, a multi-step reaction has been described involving tert-butyl lithium, sulfuryl dichloride, and boron tribromide. chemicalbook.com

Adaptations of the Kolbe-Schmitt Reaction for Halogenated Hydroxybenzoic Acid Synthesis

The Kolbe-Schmitt reaction is a well-established industrial process for synthesizing hydroxybenzoic acids. wikipedia.orgrsc.org It involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat. wikipedia.orgquora.com This reaction can be adapted for the synthesis of halogenated hydroxybenzoic acids. rsc.orggoogle.com

The process typically involves the following steps:

Formation of a phenoxide by treating a phenol (B47542) with a base like sodium hydroxide (B78521). wikipedia.orgquora.com

Carboxylation of the phenoxide with carbon dioxide under high pressure (around 100 atm) and elevated temperature (around 125°C). wikipedia.org

Acidification of the resulting salicylate (B1505791) to produce the hydroxybenzoic acid. wikipedia.org

For halogenated phenols, this reaction can be used to produce the corresponding halogenated hydroxybenzoic acids. For example, 3,6-dichloro-2-hydroxybenzoic acid is synthesized from 2,5-dichlorophenol (B122974) using a high-pressure carboxylation method, which is an adaptation of the Kolbe-Schmitt reaction. google.com The choice of base can influence the regioselectivity of the carboxylation, with potassium hydroxide sometimes favoring the formation of the para-isomer. wikipedia.orgjk-sci.com The reaction conditions, such as temperature, pressure, solvent, and the type of alkali metal, can affect the ratio of the target product to by-products. guidechem.com

Table 1: Key Parameters of the Kolbe-Schmitt Reaction

| Parameter | Description | Typical Values |

| Reactant | Phenol or substituted phenol | Phenol, 2,5-dichlorophenol |

| Base | Alkali hydroxide | Sodium hydroxide, Potassium hydroxide |

| Carboxylating Agent | Carbon dioxide | Gaseous CO₂ |

| Pressure | High pressure | ~100 atm |

| Temperature | Elevated temperature | ~125°C |

| Product | Aromatic hydroxy acid | Salicylic (B10762653) acid, 3,6-dichloro-2-hydroxybenzoic acid |

Implementation of Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound and its analogues, several green chemistry strategies can be implemented.

One approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations under mild conditions. scienceopen.com For example, the enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid using CO₂ has been demonstrated. mdpi.com The use of pressurized CO₂ gas has been shown to improve the efficiency of biocatalytic carboxylations. scienceopen.com

Another green chemistry approach is the use of high hydrostatic pressure (HHP) to activate chemical reactions, a field known as barochemistry. rsc.org HHP can be a tool for green synthesis, offering an alternative to traditional activation methods. rsc.org Additionally, minimizing the use of solvents or using more environmentally benign solvents is a key principle. nih.gov For instance, developing solvent-free or one-pot synthesis procedures can significantly reduce waste. nih.gov The use of renewable feedstocks is another important aspect of green chemistry. nih.gov

Biosynthesis and Biotransformation Studies

The microbial production of halogenated compounds represents an alternative to chemical synthesis, often offering advantages in terms of sustainability and selectivity. usc.edu

Isolation and Identification of Microorganisms Capable of Producing Related Halogenated Hydroxybenzoic Acids

Numerous microorganisms have been identified that can produce halogenated metabolites. nih.gov While terrestrial bacteria preferentially synthesize chlorometabolites, marine bacteria often produce brominated compounds. nih.gov Over 5,000 different natural organohalogens have been identified, with about 200 new compounds discovered annually. frontiersin.org

Specific examples of microorganisms producing halogenated compounds include:

Streptomyces venezuelae, which produces the antibiotic chloramphenicol. frontiersin.org

Pseudomonas fluorescens strains that produce pyoluteorin (B1679884) and pyrrolnitrin, which have been used as biocontrol agents. udel.edu

The fungus Caldariomyces fumago is a known producer of chlorinating enzymes. frontiersin.org

The soil bacterium Sinorhizobium meliloti has been shown to produce chloroform (B151607) and tetrachloroethene. frontiersin.org

The enzymes responsible for halogenation in bacteria are often substrate- and regio-specific, which is a significant advantage in biosynthesis. nih.gov While haloperoxidases have been isolated from bacteria, they are generally unspecific and are not thought to be the primary enzymes responsible for the biosynthesis of most halometabolites. nih.gov The actual halogenating enzymes in many cases remain to be identified. nih.gov

Research has also focused on engineering microorganisms for the production of specific hydroxybenzoic acids. For example, recombinant Escherichia coli strains have been developed to synthesize p-hydroxybenzoic acid from glucose. nih.gov Such engineered microbial cell factories hold potential for the sustainable production of a wide range of hydroxybenzoic acids and their derivatives. usc.edu

Table 2: Examples of Microorganisms Producing Halogenated Compounds

| Microorganism | Halogenated Compound(s) | Habitat/Source |

| Streptomyces venezuelae | Chloramphenicol | Soil |

| Pseudomonas fluorescens | Pyoluteorin, Pyrrolnitrin | Soil |

| Caldariomyces fumago | Chlorinated metabolites | Fungus |

| Sinorhizobium meliloti | Chloroform, Tetrachloroethene | Soil |

Enzymatic Synthesis and Biocatalytic Approaches for Efficient Production

The efficient and green production of phenolic compounds is increasingly leveraging enzymatic and biocatalytic methods. While specific enzymatic synthesis routes for this compound are not extensively documented, the principles can be inferred from the well-studied biocatalytic production of its parent compound, 2,6-dihydroxybenzoic acid (2,6-DHBA).

The key biocatalytic approach involves the regioselective carboxylation of resorcinol using phenolic acid decarboxylases. These enzymes, which naturally catalyze the removal of a carboxyl group, can be used in reverse under specific conditions to add a carboxyl group to a phenol ring. For instance, 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) has been successfully employed for the carboxylation of resorcinol to yield 2,6-DHBA. mdpi.comresearchgate.net

To drive the thermodynamically unfavorable carboxylation reaction forward, researchers have developed several strategies. One effective method is the use of pressurized carbon dioxide (CO₂) as the carboxylating agent in an aqueous system. mdpi.com Another crucial innovation is the implementation of in-situ product removal. Because the reaction can be limited by product inhibition or unfavorable equilibrium, continuously removing the 2,6-DHBA as it is formed can significantly increase the total yield. researchgate.net Adsorber resins, such as Dowex®, have been successfully used to bind the 2,6-DHBA, thereby pulling the reaction equilibrium towards the product side and achieving yields of over 80%. researchgate.net

Table 1: Key Parameters in Biocatalytic Synthesis of 2,6-Dihydroxybenzoic Acid

| Parameter | Description | Finding/Innovation |

| Enzyme | 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) | Catalyzes the reverse carboxylation reaction. |

| Substrate | Resorcinol | The precursor molecule for enzymatic carboxylation. |

| Carboxylating Agent | Pressurized CO₂ or bicarbonate | Provides the source for the carboxylic acid group. |

| Challenge | Unfavorable thermodynamic equilibrium | The reverse reaction (decarboxylation) is favored. |

| Solution | In-situ product removal | Use of adsorber resins (e.g., Dowex®) to sequester the product. |

| Result | Increased reaction yield | Yields can be pushed above 80% with product removal. researchgate.net |

While this methodology is established for resorcinol, its application to a substituted substrate like 3-chlororesorcinol for the production of this compound presents a logical next step for biocatalytic research. The substrate specificity of the decarboxylase enzyme would be a critical factor in the viability of such a process.

Synthesis and Derivatization of Structural Analogues

The synthesis of halogenated dihydroxybenzoic acids and their subsequent modification into other bioactive forms are of significant interest in medicinal chemistry.

The synthesis of di- and tri-substituted halogenated dihydroxybenzoic acids often requires multi-step chemical pathways. The classical Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is a common strategy.

3,5-Dichloro-2,6-dihydroxybenzoic acid: While a direct, detailed synthesis is not widely published, a plausible route can be derived from established methods for similar compounds. One such method is the alkaline fusion of 3,5-dihalobenzoic acids to introduce hydroxyl groups. orgsyn.org A potential precursor could be a tetrachlorinated benzoic acid, which would undergo selective hydrolysis under harsh basic conditions. Another approach could adapt the Kolbe-Schmitt reaction, starting from 2,4-dichlororesorcinol, though controlling the regioselectivity of the carboxylation would be a significant challenge.

3-Bromo-5-chloro-2,6-dihydroxybenzoic acid: This compound can be synthesized through the reaction of 3-bromocatechol with 5-chlorosalicylic acid. This process typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the condensation and formation of the desired product.

3,6-Dichloro-2-hydroxybenzoic acid: A patented method for this isomer involves the high-pressure carboxylation of a 2,5-dichlorophenol salt using carbon dioxide (a Kolbe-Schmitt reaction). google.com The process is conducted in a solvent like xylene at elevated temperature and pressure, using potassium chloride as a catalyst to improve yield. google.com

Table 2: Synthetic Approaches for Halogenated Analogues

| Target Compound | Precursor(s) | Key Reaction Type | Notes |

| 3,5-Dichloro-2,6-dihydroxybenzoic acid | Dichlororesorcinol or tetrachlorobenzoic acid derivative | Kolbe-Schmitt or Alkaline Fusion | A challenging synthesis due to regioselectivity and harsh conditions. |

| 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid | 3-Bromocatechol and 5-Chlorosalicylic acid | Acid-catalyzed condensation | A method for building the core structure from smaller fragments. |

| 3,6-Dichloro-2-hydroxybenzoic acid | 2,5-Dichlorophenol | Kolbe-Schmitt Reaction | A well-defined industrial process using high pressure and temperature. google.com |

The carboxylic acid group of this compound is a prime site for derivatization to create new molecules with potentially enhanced biological activity. One important class of derivatives is hydrazide-hydrazones. These are typically synthesized in a two-step process. mdpi.comnih.gov

Hydrazide Formation: The parent benzoic acid is first converted to its corresponding hydrazide. This is commonly achieved by reacting the methyl ester of the benzoic acid with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. mdpi.com

Hydrazone Synthesis: The newly formed hydrazide is then condensed with a variety of aromatic or heteroaromatic aldehydes. This reaction, often catalyzed by a small amount of acid, results in the formation of a hydrazone derivative (a molecule containing the R-C(=O)NHN=CH-R' moiety). nih.gov

This synthetic scheme is highly versatile, as a wide array of aldehydes can be used in the second step, allowing for the creation of a large library of hydrazone derivatives from a single benzohydrazide (B10538) precursor. Studies on related compounds like 2,4-dihydroxybenzoic acid and various iodobenzoic acids have demonstrated the feasibility of this approach to generate compounds with significant antimicrobial and anticancer activities. mdpi.comnih.gov

The rational design of pharmaceutical supramolecular compounds, such as co-crystals and salts, is a key strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). The 2,6-dihydroxybenzoic acid scaffold is particularly interesting for this purpose due to its multiple hydrogen bond donor and acceptor sites.

A detailed study on the supramolecular organization of salts formed between the drug riluzole (B1680632) and various dihydroxybenzoic acid isomers highlights the unique role of the 2,6-dihydroxy arrangement. In the crystal structure of the riluzole-2,6-dihydroxybenzoate salt, the carboxyl group and the adjacent hydroxyl group at the 2-position form a strong intramolecular hydrogen bond. This pre-organization influences how the molecule assembles in the crystal lattice. The primary intermolecular connection is a charge-assisted hydrogen bond between the protonated riluzole and the carboxylate of the dihydroxybenzoate, forming a robust one-dimensional chain.

The introduction of a chlorine atom at the 3-position of the 2,6-dihydroxybenzoic acid moiety would be expected to influence its supramolecular behavior in several ways:

Electronic Effects: The electron-withdrawing nature of chlorine would increase the acidity of the carboxylic acid and the phenolic protons, potentially altering the strength of the hydrogen bonds they form.

Steric Effects: The presence of the chloro group could sterically hinder or direct certain packing arrangements.

Halogen Bonding: The chlorine atom itself can act as a halogen bond donor, providing an additional, highly directional non-covalent interaction that can be exploited in crystal engineering to form specific and stable supramolecular architectures.

This rational design approach, considering the interplay of hydrogen and halogen bonds, allows for the targeted engineering of multi-component crystals with tailored properties, although specific examples incorporating this compound are an area for future research.

Advanced Analytical Techniques for the Detection, Separation, and Quantification of 3 Chloro 2,6 Dihydroxybenzoic Acid

Chromatographic Methods for Complex Mixture Analysis

Chromatographic techniques are fundamental in the analysis of 3-Chloro-2,6-dihydroxybenzoic acid, particularly when it is present in complex mixtures. These methods are adept at separating the target analyte from a matrix of other compounds, which is a critical step for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantitative analysis of dihydroxybenzoic acid isomers, including the chlorinated forms. The separation of these structurally similar compounds can be challenging. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective. For instance, a Newcrom B column, which has both reversed-phase characteristics and ion-pairing groups, can be used to separate dihydroxybenzoic acids. sielc.com The mobile phase composition, typically a gradient mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727), water, and an acid such as sulfuric acid, is optimized to achieve the desired separation. sielc.com Detection is commonly performed using a UV detector, with a wavelength of 250 nm being suitable for these compounds. sielc.com

Another approach involves hydrogen-bonding mode chromatography using columns like SHARC 1. sielc.com This technique separates isomers based on the accessibility of their hydroxyl and carboxylic acid groups for hydrogen bonding interactions. sielc.com The retention times can be fine-tuned by adjusting the proportions of acetonitrile and methanol in the mobile phase, as well as the concentration of additives like formic acid or ammonium (B1175870) formate. sielc.com This method is also compatible with mass spectrometry (MS) detection, providing an additional layer of identification. sielc.com

In a study focused on developing a robust HPLC method for a related compound, 2,4,6-trifluorobenzoic acid, a Zorbax SB-Aq column was used with a gradient mobile phase of a triethylamine (B128534) buffer and an acetonitrile/methanol/water mixture. ekb.eg The compounds were detected at 205 nm, and the method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision. ekb.eg Such methodologies can be adapted for the analysis of this compound, ensuring the quality and purity of the substance. ekb.eg

For the analysis of 2,3-dihydroxybenzoic acid in plant materials, a reversed-phase HPLC method with UV detection at 280 nm was developed. nih.gov An isocratic mobile phase of methanol and 1% aqueous acetic acid (40:60, v/v) at pH 4 provided optimal resolution. nih.gov For more complex matrices like cell cultures, a mobile phase of acetonitrile and 1% aqueous formic acid with trichloroacetic acid at pH 2 was used. nih.gov

Table 1: HPLC Methods for Dihydroxybenzoic Acid Analysis

| Analytical Technique | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Mixed-Mode HPLC | Newcrom B (4.6x150 mm, 5 µm) | Gradient of Acetonitrile/Methanol, Water, and Sulfuric Acid | UV at 250 nm | Separation of dihydroxybenzoic acid isomers. sielc.com |

| Hydrogen-Bonding HPLC | SHARC 1 (3.2x100 mm, 5 µm) | Acetonitrile/Methanol with Formic Acid/Ammonium Formate | UV at 270 nm, LC/MS | Separation based on hydrogen bonding accessibility. sielc.com |

| Reversed-Phase HPLC | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) | Gradient of 0.1% Triethylamine and Acetonitrile/Methanol/Water | UV at 205 nm | Purity determination of related fluorinated benzoic acids. ekb.eg |

| Reversed-Phase HPLC | C18 column | Methanol/1% Aqueous Acetic Acid (40:60, v/v), pH 4 | UV at 280 nm | Analysis of 2,3-dihydroxybenzoic acid in plant materials. nih.gov |

| Reversed-Phase HPLC | C18 column | Acetonitrile/1% Formic Acid with 0.25% Trichloroacetic Acid (1:5, v/v), pH 2 | UV at 280 nm | Analysis of 2,3-dihydroxybenzoic acid in cell cultures. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for identifying trace impurities and byproducts associated with this compound. For GC-MS analysis, non-volatile compounds like chlorobenzoic acids often require a derivatization step to increase their volatility. researchgate.net A common method is methylation to form methyl esters. researchgate.net

In a study on chlorobenzoic acids in soil samples, a method was developed using accelerated solvent extraction followed by derivatization and GC-MS analysis. researchgate.net The separation was achieved using a tandem arrangement of two different columns (DB-5 and DB-200) to enhance resolution. researchgate.net This approach allowed for the quantification of 15 different chlorobenzoic acid isomers with limits of quantification in the range of 1 to 10 ng/g in soil. researchgate.net

GC-MS is also instrumental in characterizing the volatile profiles of various natural products, which can sometimes contain related phenolic compounds. For instance, the volatile components of cranberry plant byproducts and different species of Astragalus have been identified using GC-MS. mdpi.comnih.govnih.gov These studies typically employ a non-polar capillary column and a temperature-programmed oven to separate the compounds, which are then identified by their mass spectra. mdpi.comnih.govnih.gov While not directly analyzing this compound, the methodologies are applicable for identifying volatile impurities that may be present. For example, in the analysis of drinking water concentrates, GC-MS was used to identify various organic compounds, including halogenated acids, after fractionation. epa.gov

Table 2: GC-MS Methodology for Related Compound Analysis

| Sample Type | Derivatization | GC Column | Key Findings |

|---|---|---|---|

| Soil contaminated with PCBs | Methylation (with diazomethane (B1218177) or methyl chloroformate) | DB-5 and DB-200 in series | Quantification of 15 chlorobenzoic acid isomers. researchgate.net |

| Cranberry plant byproducts | None (direct analysis of volatile extracts) | TQ-SQC (non-polar capillary column) | Identification of volatile compounds like cinnamaldehyde (B126680) and terpineol. mdpi.com |

| Astragalus species | None (direct analysis of essential oils) | Not specified | Identification of 97 volatile metabolites. nih.govnih.gov |

| Drinking water concentrates | Derivatization of acid fraction | Glass capillary column | Identification of various organic pollutants including halogenated acids. epa.gov |

Spectrophotometric and Electrochemical Analytical Approaches

Beyond chromatography, spectrophotometric and electrochemical methods offer alternative and sometimes complementary approaches for the analysis of this compound. These techniques are often valued for their speed and simplicity.

Development of UV-Visible Spectrophotometric Methods for Quantitative Analysis in Diverse Matrices

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of aromatic compounds like this compound, which possess chromophores that absorb light in the UV-Vis region. The quantification of 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA) in rat plasma has been achieved using a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, where the initial detection principle relies on the inherent UV absorbance of the dihydroxybenzoic acid structure. rrml.ro In a study of Nocardia asteroides, the production of 2,3-dihydroxybenzoic acid was monitored by the absorbance maximum at 320 nm. nih.gov

The development of a spectrophotometric method typically involves determining the wavelength of maximum absorbance (λmax) for the compound of interest. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the quantification of the compound in unknown samples by measuring their absorbance and interpolating the concentration from the calibration curve. The simplicity and cost-effectiveness of this method make it a valuable tool, although it may lack the specificity of chromatographic methods when analyzing complex mixtures.

Capillary Electrophoresis (CE) for High-Resolution Separations and Analysis of Related Compounds

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like this compound. CE offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. nih.gov

While direct applications for this compound are not extensively documented, CE has been successfully used to separate a variety of related phenolic and lichen acids. nih.gov In one study, a CE method was optimized for the separation of seven major metabolites in the lichen Hypogymnia physodes. nih.gov The separation was carried out in a capillary with a background electrolyte, and samples were injected using pressure. nih.gov The electrophoretic separations were performed at a high voltage (30 kV) with the capillary temperature maintained at 27 °C. nih.gov This demonstrates the potential of CE for the high-resolution separation of structurally similar compounds, including isomers of chlorinated dihydroxybenzoic acids. The technique's versatility allows for different modes of operation, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), which can be tailored to the specific analytical challenge. nih.gov

Biological Activities and Pharmacological Potential of 3 Chloro 2,6 Dihydroxybenzoic Acid and Its Derivatives

Antimicrobial Efficacy and Mechanistic Investigations

The introduction of a chlorine atom to the structure of dihydroxybenzoic acid can significantly alter its antimicrobial properties. Research on related compounds provides insights into the potential efficacy of 3-Chloro-2,6-dihydroxybenzoic acid against a range of pathogenic microorganisms.

Evaluation of Antibacterial Activity Against Gram-Negative and Gram-Positive Bacterial Strains

While specific studies on the antibacterial activity of this compound are limited, research on analogous compounds such as 2-chlorobenzoic acid derivatives and non-halogenated dihydroxybenzoic acids offers valuable data. For instance, derivatives of 2-chlorobenzoic acid have demonstrated notable antibacterial potential against both Gram-positive and Gram-negative bacteria. nih.gov One study found that certain Schiff's bases of 2-chloro-benzoic acid were particularly potent antimicrobial agents, with one compound showing significant activity against Escherichia coli. nih.gov

Similarly, 2,6-dihydroxybenzoic acid, the parent compound of this compound, has been evaluated for its antimicrobial properties. Studies on various hydroxybenzoic acids have shown a range of activities against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enteritidis. nih.gov The activity of these compounds is often influenced by the number and position of hydroxyl groups. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) for derivatives of the related 2-chlorobenzoic acid against various bacterial strains, providing a potential reference for the expected activity of chlorinated dihydroxybenzoic acids.

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Schiff's base of 2-chlorobenzoic acid (Compound 6) | Staphylococcus aureus: MIC > 100 µg/mL | Escherichia coli: MIC = 50 µg/mL |

| Bacillus subtilis: MIC > 100 µg/mL | ||

| Ester of 2-chlorobenzoic acid | Varied activity | Generally less active than Schiff's bases |

Data sourced from studies on 2-chlorobenzoic acid derivatives. nih.gov

Assessment of Antifungal Activity Against Pathogenic Fungi

The antifungal potential of halogenated phenolic compounds has also been a subject of investigation. Derivatives of 2-chlorobenzoic acid have been tested against fungal strains like Candida albicans and Aspergillus niger. nih.gov The results indicated that, similar to antibacterial activity, Schiff's bases of 2-chlorobenzoic acid were more potent antifungal agents than their ester counterparts. nih.gov

Furthermore, studies on various polyphenolic compounds have demonstrated their inhibitory effects against both fluconazole-susceptible and resistant Candida species. nih.gov For instance, tannic acid, a complex polyphenol, has shown significant antifungal activity. nih.gov While not a direct derivative, this highlights the potential of the broader class of phenolic compounds in combating fungal infections. The parent compound, 2,6-dihydroxybenzoic acid, has also been tested against Candida albicans. nih.gov

The table below presents the antifungal activity of 2-chlorobenzoic acid derivatives against common pathogenic fungi.

| Compound/Derivative | Candida albicans | Aspergillus niger |

| Schiff's base of 2-chlorobenzoic acid (Compound 6) | MIC = 100 µg/mL | MIC > 100 µg/mL |

Data sourced from studies on 2-chlorobenzoic acid derivatives. nih.gov

Elucidation of Cellular and Molecular Mechanisms Underlying Antimicrobial Action (e.g., Cell Membrane Disruption)

The antimicrobial action of phenolic compounds is often attributed to their ability to interact with and disrupt microbial cell structures. mdpi.comnih.gov A primary mechanism involves the damage of the cytoplasmic membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. mdpi.comnih.gov The lipophilicity of phenolic acids, which is influenced by substituents like chlorine, plays a crucial role in their ability to partition into the lipid bilayer of microbial membranes. mdpi.com

For halogenated flavonoids, a related class of compounds, studies have shown that they can penetrate the hydrophobic part of the lipid membrane, causing an increase in membrane fluidity. nih.gov This disruption of the membrane's structural integrity is a key factor in their antimicrobial effect. The undissociated form of phenolic acids can diffuse across the cell membrane, leading to acidification of the cytoplasm and disruption of cellular functions. mdpi.com

Antiproliferative and Cytotoxicity Studies in Biological Systems

The potential of phenolic compounds as anticancer agents is an active area of research. The structural features of this compound suggest that it and its derivatives may possess cytotoxic effects against cancer cells.

In Vitro Assessment of Cytotoxic Effects Against Cancer Cell Lines

Furthermore, 2,4,6-trihydroxybenzoic acid, an isomer of dihydroxybenzoic acid, has been shown to inhibit the proliferation of cancer cells. dntb.gov.ua This suggests that the core dihydroxybenzoic acid structure possesses antiproliferative potential, which could be modulated by the addition of a chlorine atom.

The following table presents the IC50 values for a chloro-substituted naphthoquinone derivative against different cancer cell lines, illustrating the potential cytotoxic efficacy of such compounds.

| Cell Line (Cancer Type) | IC50 (µM) |

| CWR-22 (Androgen-dependent prostate) | 2.5 |

| PC-3 (Androgen-independent prostate) | 2.5 |

| DU-145 (Androgen-independent prostate) | 6.5 |

| HS-5 (Normal bone marrow) | 25 |

Data sourced from studies on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide. nih.gov

Investigation of Structure-Activity Relationships (SAR) for Antiproliferative Properties

The structure-activity relationship (SAR) of benzoic acid derivatives is crucial for understanding their antiproliferative properties. For 2-morpholinobenzoic acid scaffolds, modifications to the central ring substitution pattern have been shown to influence their activity against cancer cell lines. rsc.org The presence and position of substituents on the benzoic acid ring can significantly impact the compound's ability to inhibit cancer cell growth.

In the context of halogenated compounds, the type and position of the halogen can affect biological activity. For instance, in some series of compounds, halogenation has been shown to enhance antiproliferative effects. nih.gov The lipophilicity and electronic properties conferred by the chlorine atom in this compound are likely to be key determinants of its interaction with biological targets and, consequently, its cytotoxic potential. Further research is needed to specifically elucidate the SAR for this compound and its derivatives to optimize their antiproliferative properties.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound, including the carboxylic acid group, hydroxyl groups, and a chlorine atom, provide multiple points for modification, making it an attractive starting point for the design of new drugs.

Design and Synthesis of Novel Bioactive Derivatives with Enhanced Therapeutic Potential

The synthesis of derivatives from a parent compound is a cornerstone of medicinal chemistry, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. While direct studies on the synthesis of a wide array of bioactive derivatives specifically from this compound are not extensively documented, the chemical literature provides a roadmap based on related structures.

Furthermore, the synthesis of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid has yielded compounds with significant antimicrobial and antiproliferative activities. mdpi.com One such derivative, substituted with a 3-chloro-4-methoxyphenyl group, demonstrated notable activity against Bacillus cereus. mdpi.com This suggests that introducing similar hydrazide-hydrazone moieties to the this compound scaffold could lead to the discovery of potent bioactive agents. The introduction of chlorine atoms into biologically active molecules has been shown to substantially improve their intrinsic activity in many cases. nih.gov

Research into the synthesis of novel anticancer agents has also explored derivatives of related compounds. For example, novel oleanolic acid derivatives have been synthesized and have shown potent anticancer activity. utmb.edu Similarly, the synthesis and evaluation of 3-halocyclophosphamides as novel anticancer "pro-prodrugs" have been reported. nih.gov These studies highlight the potential of creating derivatives of this compound for cancer therapy. A review of hydroxybenzoic acid derivatives has highlighted their broad biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, further supporting the rationale for synthesizing new derivatives of this class. ppor.az

| Derivative Class | Potential Synthesis Approach | Potential Therapeutic Application | Reference |

| Quinolinecarboxylic Acids | Multi-step synthesis involving nitration, reduction, etc. | Antimicrobial | semanticscholar.org |

| Hydrazide-Hydrazones | Condensation with aromatic aldehydes | Antimicrobial, Anticancer | mdpi.com |

| Halogenated Pro-prodrugs | Reaction with halogenating agents | Anticancer | nih.gov |

| Azo Derivatives | Diazotization and coupling reactions | Antimicrobial, Antioxidant | nih.gov |

Exploration of Pharmaceutical Supramolecular Compounds for Improved Pharmacological Profiles

Supramolecular chemistry offers a powerful tool to improve the physicochemical and pharmacological properties of drug molecules, such as solubility, stability, and bioavailability, through non-covalent interactions. nih.gov The formation of supramolecular complexes, including co-crystals and coordination complexes, can modulate the properties of the active pharmaceutical ingredient without altering its covalent structure. nih.govnih.gov

Studies on dihydroxybenzoic acids have demonstrated their ability to form supramolecular structures. For example, 2,6-dihydroxybenzoic acid has been shown to form salts with the drug riluzole (B1680632), where the supramolecular organization is dictated by the arrangement of the hydroxyl groups. nih.gov This ability to form structured hydrogen-bonded networks suggests that this compound could also be a promising candidate for designing pharmaceutical multicomponent crystals with tailored properties. nih.gov

Supramolecular coordination complexes (SCCs) represent another promising avenue. nih.gov These are formed through the coordination between organic ligands and metal ions and can be used to encapsulate and deliver drugs. nih.gov The unique cavities of SCCs can carry drug molecules, and the metal nodes themselves can possess anticancer activity. nih.gov It is conceivable that this compound could act as a ligand in the formation of such SCCs, potentially leading to novel drug delivery systems with enhanced therapeutic profiles. The development of supra-amphiphilic polymeric systems based on non-covalent interactions also offers new possibilities for constructing complex self-assemblies for drug transport. nih.gov

Identification of Potential Pharmacological Targets and Receptor Interactions

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug design. While specific pharmacological targets for this compound have not been definitively identified in the available literature, studies on related hydroxybenzoic acids provide valuable insights into potential areas of investigation.

Hydroxybenzoic acids have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. nih.gov A study involving 16 different hydroxybenzoic acids demonstrated that all tested compounds inhibited the hydrolysis of acetylcholine, with some acting as competitive inhibitors at the catalytic site. nih.gov This suggests that this compound and its derivatives could potentially be explored as AChE inhibitors.

Furthermore, some dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid, are known to interact with iron. This compound has been evaluated as an iron-chelating drug for patients with β-thalassaemia major. drugbank.com The ability to chelate iron is also a strategy in anticancer therapy, as iron is essential for tumor cell growth. A derivative of 3-chlorobenzoic acid, 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH), has been identified as both a lysine-specific histone demethylase 1A (LSD1) inhibitor and an iron-chelating agent with anticancer properties. utmb.edu This dual mechanism of action highlights the potential for chlorinated benzoic acid derivatives to target multiple pathways involved in cancer.

The general principles of receptor binding assays, which are fundamental in drug discovery for identifying and characterizing ligand-receptor interactions, can be applied to screen this compound and its derivatives against a panel of known pharmacological targets. researchgate.netmitoproteome.org

Metabolomic and Biochemical Pathway Investigations

Metabolomics provides a powerful platform to understand the systemic effects of xenobiotic compounds by analyzing the global changes in endogenous metabolite profiles.

Association Studies with Xenobiotic Exposure and Alterations in Endogenous Metabolite Profiles

Exposure to xenobiotics, such as pesticides and environmental pollutants, can lead to significant perturbations in metabolic pathways. nih.gov Metabolomic studies on individuals exposed to pesticides have revealed alterations in lipid and amino acid metabolism, which are associated with oxidative stress, inflammation, and endocrine disruption. nih.gov

While no specific metabolomic studies on exposure to this compound are available, research on structurally related compounds offers a glimpse into its potential metabolic impact. For instance, an untargeted metabolomics study on human keratinocytes exposed to 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ) and its hydroxylated derivative, 2,6-dichloro-3-hydroxy-1,4-benzoquinone (DCBQ-OH), revealed significant metabolic perturbations. nih.gov These compounds, which are disinfection by-products, were found to induce changes in pathways related to cell membrane integrity (α-linolenic acid metabolism), energy metabolism (glycolysis/gluconeogenesis), and cellular signaling (inositol phosphate (B84403) metabolism). nih.gov Both compounds were shown to induce energy production perturbations, oxidative stress, and membrane damage. nih.gov

Given the structural similarities, it is plausible that exposure to this compound could also lead to alterations in similar metabolic pathways. Future metabolomic investigations could provide a comprehensive understanding of its systemic effects and potential toxicity mechanisms. Such studies often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify a wide range of metabolites in biological samples. nih.gov

Characterization of Interactions with Biological Macromolecules, Enzymes, and Receptors

The interaction of a compound with biological macromolecules is fundamental to its pharmacological effect. Studies on related compounds suggest that this compound could interact with various proteins and enzymes.

A study on the interaction between 2,6-dihydroxybenzoic acid nicotine (B1678760) salt (DBN) and human serum albumin (HSA), a major transport protein in the blood, revealed that DBN binds to HSA primarily through hydrophobic forces. ppor.az This binding was found to alter the microenvironment of the amino acid residues in HSA and slightly affect its function. ppor.az This suggests that this compound, with its increased lipophilicity due to the chlorine atom, might also bind to HSA, which would influence its distribution and bioavailability in the body.

The inhibition of enzymes is a key mechanism of action for many drugs. As mentioned earlier, hydroxybenzoic acids have been shown to inhibit enzymes like acetylcholinesterase. nih.gov Additionally, substituted hydroxamic acids, which share some structural similarities with hydroxybenzoic acids, are known to inhibit a number of redox enzymes, not necessarily through metal chelation but potentially through interactions at the substrate-binding site. nih.gov This raises the possibility that this compound or its derivatives could act as enzyme inhibitors. For example, some hydroxybenzoic acids have been shown to be inhibitors of mushroom tyrosinase and horseradish peroxidase. nih.gov

Role of Non-Covalent Interactions in Biological Activity

Hydrogen Bonding

The two hydroxyl groups and the carboxylic acid group on the this compound scaffold are primary sites for hydrogen bonding. The parent compound, 2,6-dihydroxybenzoic acid, is noted for its strong intramolecular hydrogen bonding, which also influences its acidity and conformation. foodb.ca In a biological environment, these functional groups can act as both hydrogen bond donors and acceptors.

Research on various dihydroxybenzoic acids has shown that the positioning of hydroxyl groups significantly affects their biological properties. nih.gov For instance, the hydroxyl groups can form critical hydrogen bonds with amino acid residues—such as aspartate, glutamate, serine, and threonine—within the active site of an enzyme. These interactions are essential for the proper orientation and stabilization of the ligand-protein complex, which is a prerequisite for inhibition or modulation of the protein's function. In enzymatic reactions, such as those catalyzed by proteases, hydrogen bonding networks are crucial for the mechanism of action, involving the stabilization of transition states and correct positioning of the substrate for catalysis. nih.gov

Halogen Interactions

The chlorine atom at the 3-position introduces the potential for halogen bonding, a highly directional non-covalent interaction that has gained recognition as a powerful tool in drug design. nih.govresearchgate.net A halogen bond occurs between an electrophilic region on the halogen atom (known as the σ-hole) and a Lewis base, such as a carbonyl oxygen, a hydroxyl group, or an aromatic ring found in protein backbones and side chains. nih.govresearchgate.net

While direct molecular docking or crystallographic studies on this compound are not extensively detailed in available literature, the behavior of closely related analogs provides significant insight. For its bromo-analog, 3-bromo-2,6-dihydroxybenzoic acid, the bromine and hydroxyl groups are considered crucial for its reactivity and binding affinity. The mechanism of action for this compound is believed to involve interactions with enzymes or receptors through both hydrogen bonding and halogen interactions, thereby influencing various biochemical pathways.

The nature of the halogen atom (chlorine vs. bromine) can modulate the strength of these interactions. Bromine's larger atomic radius and greater polarizability can enhance van der Waals forces and potentially form stronger halogen bonds compared to chlorine. This principle is used in medicinal chemistry to fine-tune the binding affinity of a ligand for its target protein. researchgate.net Studies on other halogenated compounds have demonstrated that exchanging a hydrogen atom for chlorine, bromine, or iodine can progressively increase binding affinity due to favorable halogen bonding with residues in protein pockets. nih.gov For example, a halogen bond between a ligand's chlorine atom and the main chain oxygen of a protein residue has been observed in various protein-ligand complexes. researchgate.net

The interplay between these non-covalent forces dictates the specificity and potency of this compound and its derivatives as biologically active agents. The combination of robust hydrogen bonding capacity and the potential for directional halogen bonding makes this scaffold a promising candidate for rational drug design.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the environmental fate and bioremediation of the chemical compound this compound. Research into the microbial degradation and biochemical transformation of halogenated hydroxybenzoic acids has focused on related, but structurally distinct, compounds.

Therefore, the following sections cannot be detailed for this compound. Instead, to provide context on how similar compounds are studied, the subsequent information outlines the established degradation pathways and bioremediation strategies for other chlorinated aromatic acids.

Advanced Computational Studies and Theoretical Chemistry Approaches

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These models are foundational for more complex studies, including molecular docking, which predicts how a molecule might bind to a biological target.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This is crucial for drug discovery and understanding biological mechanisms. The simulation scores various binding poses to estimate the binding affinity, which indicates the strength of the interaction.

For related dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid, studies on enzymes like 2,3-dihydroxybenzoate decarboxylase have utilized these approaches. nih.gov Such studies identify key amino acid residues in the enzyme's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. For 3-Chloro-2,6-dihydroxybenzoic acid, docking simulations could predict its potential binding partners and elucidate how the chloro and hydroxyl groups contribute to binding specificity and affinity. Key interactions would likely involve the carboxylate group forming salt bridges and the hydroxyl groups acting as hydrogen bond donors or acceptors.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Molecules are not static; they exist as an ensemble of different conformers. Molecular dynamics (MD) simulations track the movements of atoms in a molecule over time, providing insights into its flexibility and conformational preferences in different environments.

Studies on structurally similar compounds, like 2-chloro-6-fluorobenzoic acid, have shown that the molecule exists in different planar conformers depending on the orientation of the carboxylic acid group relative to the halogen substituent. mdpi.com These conformers, often labeled cis and trans, are separated by specific energy barriers. The cis conformer, where the carboxylic proton is oriented toward the halogen, is often the lowest energy state. mdpi.com A similar analysis for this compound would explore the rotational barriers of the carboxyl and hydroxyl groups, influenced by intramolecular hydrogen bonding and steric hindrance from the chlorine atom.

Table 1: Predicted Relative Energies of Conformers for a Related Compound (2-chloro-6-fluorobenzoic acid)

| Conformer | Dihedral Angles (O=C-O-H, C6-C-C=O, C2-C-C=O) | Relative Energy (kJ·mol⁻¹) |

|---|---|---|

| cis | 0.0° , 180.0°, 0.0° | 0.00 |

| trans | 180.0°, 180.0°, 0.0° | 17.07 |

Data adapted from a computational study on 2-chloro-6-fluorobenzoic acid, illustrating the energy differences between conformers. mdpi.com A similar approach would be applicable to this compound.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly detailed information about the electronic structure of a molecule. This is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Electronic structure analysis examines the distribution of electrons within a molecule, including the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. By mapping the electrostatic potential, one can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will react.

For example, investigations into the enzymatic carboxylation and decarboxylation of dihydroxybenzoic acids have used quantum mechanics to understand the reaction mechanism at the active site. nih.gov For this compound, such calculations could predict its susceptibility to electrophilic aromatic substitution, the acidity of its phenolic protons, and the stability of potential reaction intermediates. The electron-withdrawing nature of the chlorine atom and the carboxyl group, combined with the electron-donating effect of the hydroxyl groups, creates a complex electronic environment that quantum calculations can accurately model.

Quantum chemistry can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These theoretical spectra can be compared with experimental data to confirm a molecule's structure or to help interpret complex experimental results.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. For a known related compound, 3-chlorobenzoic acid, experimental ¹³C NMR shifts have been reported. rsc.org Simulating these shifts for this compound would be invaluable for its structural confirmation upon synthesis.

IR Spectroscopy: IR simulations predict the vibrational frequencies of chemical bonds. These appear as characteristic peaks in an IR spectrum, corresponding to functional groups like O-H, C=O, and C-Cl. The NIST WebBook contains experimental IR spectra for related compounds like 3-chlorobenzoic acid nist.gov and 2,6-dihydroxybenzoic acid nist.gov, which show characteristic absorptions for the carboxylic acid and hydroxyl groups.

Table 2: Representative Experimental ¹³C NMR and IR Data for Related Benzoic Acids

| Compound | Method | Observed Peaks / Properties | Reference |

|---|---|---|---|

| 3-Chlorobenzoic acid | ¹³C NMR (100MHz, DMSO) | δ (ppm): 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 | rsc.org |

| 2,6-Dihydroxybenzoic acid | IR Spectrum (Gas Phase) | Prominent peaks corresponding to O-H and C=O stretching | nist.gov |

| 3-Chlorobenzoic acid | IR Spectrum (Gas Phase) | Prominent peaks corresponding to C=O and C-Cl stretching | nist.gov |

This table illustrates the type of spectroscopic data that can be predicted and correlated with experimental findings for structural elucidation.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methods used extensively in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. SAR describes these relationships qualitatively, while QSAR uses statistical methods to model them quantitatively.

A QSAR study on a series of substituted dihydroxybenzoic acids would involve calculating various molecular descriptors for each analogue, such as:

Lipophilicity (e.g., XLogP3): Describes the compound's solubility in fats versus water, affecting its ability to cross cell membranes.

Electronic Descriptors: Atomic charges or dipole moments, which influence how the molecule interacts with a target.

Steric Descriptors: Molecular volume or surface area, which describe the size and shape of the molecule.

By correlating these descriptors with measured biological activity, a mathematical model can be built to predict the activity of new, unsynthesized compounds. For this compound, its descriptors could be compared to those of its parent compound, 2,6-dihydroxybenzoic acid, and other halogenated analogues to predict how the addition of the chlorine at the C3 position would modulate a specific activity.

Table 3: Comparison of a Computed Physicochemical Property for Related Dihydroxybenzoic Acids

| Compound | Molecular Formula | XLogP3 | Reference |

|---|---|---|---|

| 2,6-Dihydroxybenzoic acid | C₇H₆O₄ | 2.2 | nih.gov |

| 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid | C₇H₄BrClO₄ | 3.2 | nih.gov |

| 3,5-Dichloro-2,6-dihydroxybenzoic acid | C₇H₄Cl₂O₄ | 3.1 | nih.gov |

This table demonstrates how a key descriptor used in QSAR modeling (XLogP3) changes with halogen substitution. Such data would be essential for building a predictive model that could include this compound.

Elucidating Molecular Determinants Contributing to Biological Activities and Environmental Fate

Computational chemistry is instrumental in connecting the structure of this compound to its potential biological effects and its persistence or degradation in the environment.

Biological Activities:

The biological activity of phenolic compounds like this compound is largely determined by their three-dimensional structure and electronic properties. Theoretical methods, particularly Density Functional Theory (DFT), are employed to investigate these characteristics. For the broader class of dihydroxybenzoic acids (DHBAs), DFT calculations at levels such as M06-2X/6-311++G(d,p) have been used to analyze their antioxidant potential. africaresearchconnects.comresearchgate.net These studies calculate key descriptors that predict reactivity:

Bond Dissociation Energy (BDE): This value indicates the energy required to break the O-H bond in the hydroxyl groups. A lower BDE suggests that the molecule can more easily donate a hydrogen atom to neutralize a free radical, which is a primary mechanism for antioxidant activity known as Hydrogen Atom Transfer (HAT). africaresearchconnects.com

Ionization Potential (IP) and Proton Affinity (PA): These parameters are crucial for understanding antioxidant mechanisms in polar, physiological environments. They are used to evaluate the likelihood of a molecule participating in the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is often favored in aqueous solutions. africaresearchconnects.comresearchgate.net

For this compound, the presence of an electron-withdrawing chlorine atom on the aromatic ring is expected to influence these electronic parameters. Computational models can precisely quantify this effect, predicting how the chlorine substituent alters the electron density distribution across the molecule, thereby affecting the reactivity of the hydroxyl and carboxylic acid groups.

Molecular docking is another powerful computational technique used to predict how a molecule like this compound might interact with biological targets such as enzymes or receptors. In studies of other benzoic acid derivatives, docking has been used to predict binding affinity and identify key interactions with the active sites of proteins, such as the main protease of SARS-CoV-2. nih.gov This approach could be used to screen this compound against various protein targets to hypothesize potential therapeutic applications.

Environmental Fate:

The environmental fate of a chemical describes its transport, transformation, and ultimate destination in the air, water, and soil. Computational models are essential for predicting this behavior. researchgate.net For a compound like this compound, key properties that determine its environmental persistence and mobility can be calculated:

Aqueous Solubility and Partition Coefficients (LogP/LogKow): These values predict how the compound will distribute itself between water and fatty tissues or organic matter in the soil.

Adsorption Coefficient (Koc): This parameter estimates the tendency of the compound to bind to soil particles, which affects its mobility and bioavailability.

Biodegradability: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the likelihood of a molecule being broken down by microorganisms. These models are built by correlating the structural features of a large set of compounds with their experimentally determined degradation rates.

The presence of the chlorine atom is a critical factor in the environmental fate of this compound, as halogenated aromatic compounds can be more resistant to degradation than their non-halogenated counterparts.

Below is an interactive table summarizing the types of computational methods and the molecular determinants they can elucidate for this compound, based on studies of related compounds.

| Computational Method | Molecular Determinant/Property | Application Area | Reference |

| Density Functional Theory (DFT) | Bond Dissociation Energy (BDE), Ionization Potential (IP) | Biological Activity (Antioxidant) | africaresearchconnects.comresearchgate.net |

| Molecular Docking | Binding Affinity, Protein-Ligand Interactions | Biological Activity (Enzyme Inhibition) | nih.gov |

| QSAR Modeling | Biodegradability, Toxicity | Environmental Fate | researchgate.net |

| Solvation Models | Aqueous Solubility, Partition Coefficient (LogP) | Environmental Fate & Bioavailability | africaresearchconnects.comresearchgate.net |

Predictive Modeling for the Design of Novel Analogues with Desired Properties

A significant advantage of computational chemistry is its ability to predict the properties of hypothetical molecules before they are synthesized. This predictive power accelerates the design of novel analogues of this compound with improved efficacy or specific characteristics.

The process typically involves creating a computational model that relates a molecule's structure to a property of interest (a QSAR model). This model is built using a "training set" of known molecules and their experimentally measured activities. Once validated, the model can be used to screen a virtual library of new, unsynthesized analogues.

For instance, if the goal is to design a more potent antioxidant based on the this compound scaffold, researchers could follow these steps:

Scaffold Modification: Create a virtual library of analogues by systematically modifying the parent structure. This could involve changing the position or type of halogen, adding other functional groups (like electron-donating groups), or altering the carboxylic acid moiety. Studies on other dihydroxybenzoic acids have shown that adding strong electron-donating groups can significantly enhance antioxidant activity. africaresearchconnects.comresearchgate.net

Property Prediction: Use DFT to calculate the BDE and IP for each new analogue in the virtual library.

Screening and Selection: Identify the candidates with the most promising calculated properties (e.g., the lowest BDE). These top candidates would then be prioritized for chemical synthesis and experimental testing.

This in silico approach moves beyond traditional trial-and-error methods, allowing for a more rational and efficient discovery process. By understanding the structural requirements for a desired activity, computational models guide chemists toward molecules with a higher probability of success.

The table below illustrates how predictive modeling could be applied to design novel analogues of this compound.

| Desired Property | Key Molecular Descriptor(s) | Computational Approach | Example Modification |

| Enhanced Antioxidant Activity | Lower Bond Dissociation Energy (BDE) | DFT Calculations | Replace Chlorine with an electron-donating group (e.g., -OCH3) |

| Increased Target Specificity | Higher Binding Score | Molecular Docking | Modify functional groups to improve interaction with target protein's active site |

| Improved Bioavailability | Optimized LogP | QSAR, Solvation Models | Add or remove polar functional groups |

| Reduced Environmental Persistence | Predicted Biodegradability Score | QSAR Modeling | Modify structure to be more susceptible to microbial degradation |

Future Directions and Emerging Research Avenues for 3 Chloro 2,6 Dihydroxybenzoic Acid

Development of Highly Efficient and Selective Novel Synthetic Methodologies

The advancement of applications for 3-Chloro-2,6-dihydroxybenzoic acid is contingent upon the development of robust and efficient synthetic routes. Current methods for analogous compounds often involve harsh conditions, multi-step procedures, or suffer from low yields and poor selectivity, highlighting a critical need for innovation.

Future research should prioritize methodologies that are not only high-yielding but also adhere to the principles of green chemistry. Strategies could be inspired by syntheses of related compounds, such as the high-pressure carboxylation of dichlorophenols to produce dichlorosalicylates. google.com However, a move away from high-pressure systems is desirable. A key challenge is achieving regioselectivity—precisely placing the chloro- and carboxyl- groups on the dihydroxybenzene ring.

Potential avenues for exploration include:

Enzymatic Carboxylation: Leveraging enzymes like decarboxylases for the reverse reaction of carboxylation has been demonstrated for the synthesis of 2,6-dihydroxybenzoic acid from resorcinol (B1680541) and CO2. researchgate.netmdpi.com Future work could identify or engineer a biocatalyst capable of selectively carboxylating a 3-chloro-resorcinol precursor, offering a green and highly selective pathway.

Directed Ortho-Metalation (DoM): This powerful technique could be adapted for the precise functionalization of a protected chlororesorcinol derivative, allowing for the introduction of the carboxylic acid group at the desired position with high selectivity.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, which can enhance reaction rates, improve yields, and increase safety, especially for exothermic halogenation or carboxylation reactions.

Novel Catalytic Systems: The development of novel transition-metal or organocatalysts for the direct C-H carboxylation or chlorination of resorcinol-based precursors could significantly shorten synthetic routes and improve atom economy.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Key Research Challenges |

| Enzymatic Carboxylation | High selectivity, mild conditions, sustainable (uses CO2), reduced waste. researchgate.net | Enzyme discovery and engineering for chlorinated substrates; overcoming thermodynamic limitations. researchgate.netmdpi.com |

| Directed Ortho-Metalation | High regioselectivity, well-established for complex molecules. | Requires protecting groups, use of pyrophoric organolithium reagents, cryogenic temperatures. researchgate.net |

| Flow Chemistry | Enhanced safety and control, improved yield, easy scalability. | High initial setup cost, potential for channel clogging with solid by-products. |

| Novel Catalysis | High atom economy, potential for direct C-H functionalization, reduced steps. | Catalyst development, cost, and sensitivity; achieving desired regioselectivity. |

Comprehensive Mechanistic Investigations of Biological Activities at the Molecular Level

Derivatives of dihydroxybenzoic acid are known to possess a range of biological activities, including antioxidant and antimicrobial effects. nih.gov The specific activity is highly dependent on the substitution pattern on the aromatic ring. nih.gov For this compound, the interplay between the electron-donating hydroxyl groups and the electron-withdrawing chloro-substituent likely results in a unique electronic and steric profile that dictates its interaction with biological macromolecules.

Future research must move beyond preliminary screening assays to conduct in-depth mechanistic studies. The primary goal is to identify specific molecular targets—such as enzymes, receptors, or transcription factors—and to elucidate the precise mechanism of action. Key research questions include:

Enzyme Inhibition: Does the compound act as an inhibitor for specific enzymes, such as cyclooxygenases (COX), lipoxygenases, or bacterial enzymes involved in cell wall synthesis? The structural similarity to salicylic (B10762653) acid suggests this is a plausible avenue. chemsrc.com

Antioxidant Mechanism: Is the antioxidant activity, if any, due to direct radical scavenging, or does it operate indirectly by upregulating endogenous antioxidant enzymes (e.g., via the Nrf2 pathway)? Studies on related dihydroxybenzoic acids show that the position of hydroxyl groups is critical for radical scavenging ability. nih.gov

Signaling Pathway Modulation: Does the compound interfere with key cellular signaling pathways, such as NF-κB or MAP kinase pathways, which are often implicated in inflammation and cellular stress responses?

Antimicrobial Action: If antimicrobial properties are discovered, what is the molecular basis? Does it disrupt bacterial membranes, inhibit essential metabolic pathways, or interfere with quorum sensing?

Techniques such as differential scanning calorimetry, isothermal titration calorimetry, and surface plasmon resonance can be employed to study binding affinities to purified target proteins, while cell-based assays using specific inhibitors and activators can delineate pathway involvement.

Exploration of Advanced Material Science Applications and Functional Polymers

The trifunctional nature of this compound—possessing a carboxylic acid group and two hydroxyl groups—makes it an attractive monomer for the synthesis of novel functional polymers. The presence of a chlorine atom can also impart desirable properties such as flame retardancy, thermal stability, and altered solubility.

Future research should focus on incorporating this compound as a functional building block into various polymer architectures:

Polyesters and Polyamides: The diol and carboxylic acid functionalities allow it to be used in step-growth polymerization to create polyesters or, after conversion of the acid to an amine, polyamides. The resulting polymers could exhibit enhanced thermal properties or unique surface characteristics due to the pendant chloro group.

Epoxy Resins: The phenolic hydroxyl groups can react with epichlorohydrin (B41342) to form glycidyl (B131873) ethers, which are precursors to high-performance epoxy resins. The chlorine content could improve the fire resistance of the cured material.

Functional Coatings and Adhesives: The compound could be used to modify the surface of other materials or as a cross-linking agent in coatings and adhesives, providing improved adhesion and durability. Starch, for instance, is often modified to create materials for packaging and other applications, indicating a demand for novel, functional biopolymers and additives. researchgate.netuwaterloo.ca

A systematic investigation would involve synthesizing these polymers and conducting a thorough characterization of their physicochemical properties, including thermal stability (TGA), mechanical strength (tensile testing), and flame retardancy (UL 94 testing).

Integration of Multi-Omics Technologies in Biological Studies

To gain a holistic understanding of the biological impact of this compound, an integrated multi-omics approach is essential. This strategy moves beyond a single-target focus to provide a system-wide view of cellular and physiological responses. Metabolomics studies have already successfully identified related compounds, like 2,6-dihydroxybenzoic acid and 3-bromo-5-chloro-2,6-dihydroxybenzoic acid, as potential biomarkers for dietary intake of fiber and red meat, respectively, demonstrating the power of this approach. mdpi.com

A future research framework could involve:

Metabolomics: To track the absorption, distribution, metabolism, and excretion (ADME) of the compound in a biological system. This would identify its metabolic fate and any downstream metabolic perturbations.

Transcriptomics (RNA-Seq): To analyze changes in gene expression in cells or tissues exposed to the compound. This can reveal which cellular pathways are activated or suppressed, providing clues to its mechanism of action.

Proteomics: To quantify changes in protein expression, confirming that the transcriptional changes translate to functional effects at the protein level. This can also identify post-translational modifications indicative of specific signaling events.

Genomics: To investigate if there are any genetic predispositions that alter an individual's response to the compound.

Table 2: Hypothetical Multi-Omics Research Strategy

| Omics Technology | Objective | Sample Data Generated | Potential Insights |

| Metabolomics | Trace compound fate and identify metabolic shifts. | Quantitative levels of the parent compound, its metabolites, and endogenous metabolites in plasma/urine. mdpi.com | Bioavailability, metabolic pathways (e.g., glucuronidation, sulfation), off-target effects on metabolism. |

| Transcriptomics | Profile global gene expression changes post-exposure. | List of differentially expressed genes (up- and down-regulated). | Identification of affected signaling pathways (e.g., inflammation, oxidative stress, apoptosis). |

| Proteomics | Profile global protein expression changes post-exposure. | List of differentially expressed proteins and post-translational modifications. | Confirmation of pathway activation at the functional level; identification of specific protein targets. |

By integrating these datasets, researchers can construct a comprehensive model of the compound's biological activity, from its initial interaction with molecular targets to the ultimate physiological response.

Sustainable Production and Environmental Impact Mitigation Strategies

As with any chemical, the long-term viability of this compound depends on the development of sustainable production methods and a thorough understanding of its environmental footprint. Traditional chemical syntheses often rely on petroleum-based feedstocks and can generate significant waste. mdpi.com

Future research should be directed towards two main areas:

Green Synthesis Routes: As mentioned in section 7.1, biocatalysis represents a promising sustainable alternative. The enzymatic carboxylation of a suitable precursor using CO2 as a C1 source is particularly attractive as it utilizes a greenhouse gas as a feedstock. researchgate.netmdpi.com Developing a process that allows for the recycling of the enzyme, solvents, and any unreacted starting materials would be a key goal. researchgate.net

Environmental Impact Assessment: A comprehensive life-cycle assessment (LCA) should be performed for any newly developed synthesis route to compare its environmental impact against traditional methods. Furthermore, studies on the biodegradability and ecotoxicity of this compound are crucial. Understanding how the compound persists and behaves in soil and aquatic environments will be essential for mitigating any potential ecological risks.

By focusing on sustainable production from the outset, the development of this compound can be aligned with modern principles of environmental stewardship, ensuring that its potential benefits can be realized without undue ecological cost.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-2,6-dihydroxybenzoic acid, and what challenges arise in regioselective halogenation?

- Methodology : The synthesis of dihydroxybenzoic acid derivatives typically involves electrophilic substitution or hydrolysis of pre-functionalized precursors. For example, 2,6-dihydroxybenzoic acid synthesis employs Kolbe-Schmitt carboxylation of resorcinol under high-pressure CO₂ . For chloro-substituted analogs, regioselective chlorination can be achieved using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C). However, competing side reactions (e.g., over-halogenation or hydroxyl group oxidation) require careful monitoring via TLC or HPLC .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>95%).

- NMR : The aromatic proton signals in ¹H-NMR (d6-DMSO) should show distinct splitting patterns due to the chloro and hydroxyl groups. For example, in structurally similar 3-chloro-2,6-diiodobenzoic acid, the meta-chloro substituent deshields adjacent protons, producing a doublet of doublets (δ 7.8–8.2 ppm) .